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2,4-Nonadien-1-ol

Skin Sensitisation GHS Classification Safety Assessment

2,4-Nonadien-1-ol (CAS 62488-56-6) is a C9 unsaturated fatty alcohol with a conjugated (2E,4E) diene system. It is classified as a fatty alcohol (ClassyFire: Fatty Acyls).

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 62488-56-6
Cat. No. B1584942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Nonadien-1-ol
CAS62488-56-6
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCC=CC=CCO
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-8,10H,2-4,9H2,1H3
InChIKeyNCPWFIVLKCFWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Nonadien-1-ol (CAS 62488-56-6): A Fatty Alcohol Flavourant with Characteristic Aldehydic Nuances and Differentiated Safety Profile


2,4-Nonadien-1-ol (CAS 62488-56-6) is a C9 unsaturated fatty alcohol with a conjugated (2E,4E) diene system. It is classified as a fatty alcohol (ClassyFire: Fatty Acyls) [1]. The compound is recognised as a flavouring agent by JECFA (No. 1183) and FEMA (No. 3951), with an ADI of ‘No safety concern at current levels of intake’ [2]. Its organoleptic profile is defined by waxy, fatty, green melon and cucumber vegetative notes with a characteristic chicken-fat aldehydic nuance, making it a targeted ingredient where a dual vegetal–meaty character is required [3].

Why 2,4-Nonadien-1-ol Cannot Be Casually Replaced by Other C9 Dienols or Aldehydes in Flavour and Fragrance Formulations


Superficial structural similarity within the nonadienol/nonadienal family masks consequential differences in functional group reactivity, regulatory status, and sensory contribution. The alcohol functional group of 2,4-nonadien-1-ol confers distinct oxidative stability and reduced electrophilic reactivity compared with the corresponding aldehydes (e.g., 2,4-nonadienal and 2,4-decadienal), which are classified as skin sensitisers [1]. Furthermore, positional isomerism—such as shifting the unsaturation from the 2,4- to the 2,6- or 3,6-positions—alters the odour character decisively from fatty/meaty to predominantly cucumber/green, eliminating the chicken-fat nuance that is the principal procurement rationale for 2,4-nonadien-1-ol in savoury flavour applications [2]. These differences are quantified below.

Quantitative Differentiation Evidence for 2,4-Nonadien-1-ol (CAS 62488-56-6) Against Closest Analogues


Skin Sensitisation Liability: 2,4-Nonadien-1-ol vs. 2,4-Nonadienal

The aldehyde analogue 2,4-nonadienal (CAS 6750-03-4) is classified as a Category 1 skin sensitiser (H317) under the Globally Harmonized System (GHS) as notified to ECHA [1]. In contrast, no skin-sensitisation classification is reported for 2,4-nonadien-1-ol in the ECHA C&L inventory or in GHS hazard summaries [2]. This functional-group-dependent difference is critical for occupational hygiene and product safety labelling.

Skin Sensitisation GHS Classification Safety Assessment Regulatory Toxicology

Regulatory Purity Specification and Characteristic Secondary Component Profile

EFSA/JECFA specifications for 2,4-nonadien-1-ol require a minimum assay of 92% (sum of isomers) with 3–4% 2-nonen-1-ol as the specified secondary component [1]. By comparison, the EFSA specification for the closely related flavouring substance 2,4-nonadienal sets a minimum purity of 89%, with 5–6% 2,4-nonadien-1-ol and 1–2% 2-nonen-1-ol as secondary components [2]. The inversion of the major/minor component relationship between the two specifications means that a purchaser seeking 2,4-nonadien-1-ol as the primary functional ingredient cannot simply use 2,4-nonadienal as a substitute: the latter inherently contains the alcohol only as a minor impurity.

Purity Specification EFSA JECFA Quality Control

Odour Character Comparison: 2,4-Nonadien-1-ol vs. 2,6-Nonadien-1-ol

2,4-Nonadien-1-ol is described as waxy, fatty, green melon and cucumber vegetative with a chicken-fat aldehydic nuance [1], whereas the positional isomer 2,6-nonadien-1-ol (CAS 28069-72-9) is characterised as green, cucumber, and vegetable with a violet-leaf nuance, lacking the fatty/aldehydic meaty dimension [2]. At the FEMA usage level of 0.10–5.00 ppm in finished food, 2,4-nonadien-1-ol delivers a ‘strong fatty, oily, green melon and cucumber like with chicken and mutton nuances’ taste profile [1]; 2,6-nonadien-1-ol at comparable levels provides a ‘green, cucumber, melon, vegetable’ profile without the chicken/mutton backnote [2].

Sensory Science Odour Profiling GC-O Flavour Chemistry

Regulatory Acceptance and Safety Evaluation: JECFA ADI Status

2,4-Nonadien-1-ol has been evaluated by JECFA (No. 1183) at its 61st meeting (2003) and received an ADI of ‘No safety concern at current levels of intake when used as a flavouring agent’ [1]. In contrast, 2,4-nonadienal (JECFA No. 1185) carries a skin-sensitisation warning (Category 1) and its safety evaluation includes precautionary language regarding allergenic potential [2]. Both compounds are FEMA GRAS substances, but the JECFA safety qualification for 2,4-nonadien-1-ol is unconditional for flavour use, whereas 2,4-nonadienal requires sensitisation risk management.

Food Safety Regulatory Toxicology JECFA Flavouring Agent

Functional Group Stability: Alcohol vs. Aldehyde Reactivity in Formulation

2,4-Nonadien-1-ol contains a primary alcohol group, whereas 2,4-nonadienal contains an aldehyde group conjugated to a diene system. Aldehydes are susceptible to air oxidation to carboxylic acids and to Schiff-base formation with amines, which can lead to colour development and off-odours in finished products [1]. The alcohol analogue is resistant to these degradation pathways; although it can be oxidised to the corresponding aldehyde under forcing conditions, it is described as generally stable under standard storage conditions [2]. The atmospheric half-life of 2,4-nonadien-1-ol is estimated at 0.072 days (12-hr day; 1.5 × 10⁶ OH/cm³), which, while short, reflects a different degradation mechanism (OH-radical reaction) rather than autoxidation [2]. No equivalent stability data were found for 2,4-nonadienal, but the aldehyde functional group is known to be more susceptible to autoxidation and Schiff-base formation than the alcohol.

Stability Formulation Chemistry Functional Group Reactivity Oxidation

Where 2,4-Nonadien-1-ol (CAS 62488-56-6) Provides Differentiated Value: Evidence-Backed Application Scenarios


Savoury Flavour Formulations: Chicken, Mutton, and Fried-Food Flavour Compounding

2,4-Nonadien-1-ol delivers the fatty, oily, green melon, cucumber, and chicken/mutton taste profile at 0.10–5.00 ppm in finished food [1]. Its combination of green vegetal and meaty-fatty notes makes it a precise building block for compounded chicken, mutton, and fried-food flavours where the purely green character of 2,6- or 3,6-nonadienols would fail to deliver the required savoury depth. The compound is approved as a food flavouring by JECFA (No. 1183) and FEMA (No. 3951) with no safety concern [2].

Safety-Critical Fragrance and Consumer Product Formulations: Skin-Sensitiser-Free Green Note

For perfumers and personal-care formulators subject to the EU Cosmetics Regulation (EC 1223/2009) and IFRA Standards, 2,4-nonadien-1-ol offers a green-vegetable-waxy note without the skin-sensitisation classification that applies to 2,4-nonadienal [1]. This simplifies safety assessments, allergen labelling, and regulatory dossier compilation in markets where skin sensitisers are restricted.

Analytical Reference Standard for Lipid-Oxidation-Derived Volatile Research

2,4-Nonadien-1-ol has been detected in asparagus and is implicated as a key volatile in lipid-oxidation pathways alongside 2,4-decadienals, particularly in studies of chicken-meat and fried-food aroma [1]. Its characteristic secondary component profile (≥92% purity with 3–4% 2-nonen-1-ol [2]) makes it a suitable reference standard for GC-MS quantification of nonadienol isomers in food matrices.

Procurement Under EFSA/JECFA Flavourings Specifications: Guaranteed Alcohol Purity

When purchasing 2,4-nonadien-1-ol to its EFSA/JECFA specification (min. 92% alcohol, secondary component 3–4% 2-nonen-1-ol [1]), the buyer receives a product in which the alcohol is the dominant species. This is distinct from sourcing 2,4-nonadienal (min. 89% aldehyde, secondary component 5–6% alcohol [2]), where the alcohol is only a minor impurity. For applications requiring the alcohol functionality—such as esterification for pro-fragrance synthesis—only the 2,4-nonadien-1-ol specification is fit for purpose.

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